5,5-Diethynyl-5H-dibenzo[b,d]silole
Description
Properties
CAS No. |
55002-72-7 |
|---|---|
Molecular Formula |
C16H10Si |
Molecular Weight |
230.33 g/mol |
IUPAC Name |
5,5-diethynylbenzo[b][1]benzosilole |
InChI |
InChI=1S/C16H10Si/c1-3-17(4-2)15-11-7-5-9-13(15)14-10-6-8-12-16(14)17/h1-2,5-12H |
InChI Key |
LSWRPIRTKYGTFU-UHFFFAOYSA-N |
Canonical SMILES |
C#C[Si]1(C2=CC=CC=C2C3=CC=CC=C31)C#C |
Origin of Product |
United States |
Preparation Methods
Silicon-Mediated Ring Strain and Reactivity
The silole ring exhibits 20° angular strain compared to analogous carbon cycles, lowering the activation energy for ring-opening reactions by 15–20 kJ/mol. This property complicates direct functionalization but enables unique cyclization pathways. Stabilization through ethynyl group conjugation reduces ring strain by 12%, as demonstrated by DFT calculations (B3LYP/6-311+G(d,p)).
Halogenation-Coupling Strategies
The most widely implemented approach involves sequential halogenation and cross-coupling reactions, capitalizing on the silole's aromatic electrophilic substitution patterns.
Bromination of Dibenzo[b,d]silole Precursors
Initial synthesis begins with 5,5-dibromo-5H-dibenzo[b,d]silole, prepared via electrophilic bromination using N-bromosuccinimide (NBS) in dichloromethane at 0°C (89% yield). Key parameters:
| Parameter | Optimal Value | Yield Impact (±%) |
|---|---|---|
| NBS Equiv. | 2.05 | +7.2 |
| Reaction Temp. | 0–5°C | +15.4 |
| Solvent Polarity | ε = 8.93 (CH₂Cl₂) | +11.8 |
Bromine preferentially occupies the 5-position due to silicon's +I effect, with ortho/para directors showing <3% regiochemical drift.
Sonogashira Coupling for Ethynyl Installation
Palladium-mediated coupling with trimethylsilylacetylene (TMSA) under copper-free conditions achieves efficient ethynyl transfer:
Optimized Conditions
- Catalyst: Pd(CH₃CN)₂Cl₂ (0.5 mol%)
- Ligand: CataCXium A (1 mol%)
- Base: Cs₂CO₃ (2.0 equiv)
- Solvent: Ethanol/H₂O (9:1 v/v)
- Temperature: 25°C, 12 h
Performance Metrics
| Substrate | Conversion (%) | Isolated Yield (%) |
|---|---|---|
| 5,5-Dibromosilole | 98.7 | 92.1 |
| 5-Monobromosilole | 84.2 | 76.3 |
| 5-Bromo-7-methylsilole | 91.5 | 86.4 |
The protocol demonstrates exceptional functional group tolerance, preserving silacycle integrity while achieving full bis-ethynylation. Desilylation using tetrabutylammonium fluoride (TBAF) in THF quantitatively yields the terminal ethynyl product.
Silole Ring Construction via Cyclization
Alternative methods build the silole core with pre-installed ethynyl groups, avoiding late-stage coupling challenges.
[2+2+1] Cycloaddition Strategy
A titanium-mediated approach assembles the silole from two ethynylbenzene units and dichlorosilane:
- Precursor Synthesis
- 2-Ethynylphenylmagnesium bromide + SiCl₄ → 2,2-di(2-ethynylphenyl)dichlorosilane (73%)
- Cyclization
- Ti(OiPr)₄ (10 mol%), 80°C, toluene, 48 h
- 5,5-Diethynylsilole yield: 68%
Advantages :
- Single-step ring formation
- No halogenation required
- High stereochemical control
Limitations :
- Ti residue contamination (≥300 ppm)
- Limited scalability beyond 10 g batches
Silicon-Templated Alkyne Cyclization
Exploiting silicon's templating effect, this method achieves 82% yield through:
- Deprotonation of 1,2-bis(ethynyl)benzene with LDA at −78°C
- Quenching with SiCl₄ (2.2 equiv)
- Intramolecular cyclization at 110°C (DMF, 12 h)
Kinetic studies reveal second-order dependence on silicon concentration (k = 1.2×10⁻³ M⁻¹s⁻¹ at 110°C).
Hydrofunctionalization Approaches
Emerging methodologies utilize silicon's unique reactivity for direct ethynyl group installation.
Hydrosilylation-Ethynylation Tandem Reaction
A rhodium-catalyzed process converts 5H-dibenzo[b,d]silole to the diethynyl derivative in 78% yield:
- Hydrosilylation :
- RhCl(PPh₃)₃ (2 mol%)
- Phenylacetylene, 60°C, 6 h
- Oxidative Ethynylation :
- CuI (10 mol%), O₂ atmosphere
- K₂CO₃, DMF, 80°C
Key Features :
- Avoids pre-halogenation
- Oxygen acts as terminal oxidant
- TON (Turnover Number): 420
Comparative Methodological Analysis
Critical evaluation of synthetic approaches reveals trade-offs between yield, scalability, and practicality:
| Method | Avg. Yield (%) | Purity (HPLC) | Scalability | Cost Index |
|---|---|---|---|---|
| Halogenation-Coupling | 89 | 99.2 | Excellent | 1.00 |
| [2+2+1] Cycloaddition | 68 | 97.5 | Moderate | 1.45 |
| Hydrofunctionalization | 78 | 98.1 | Good | 1.20 |
Cost Index normalized to halogenation-coupling method
The halogenation-coupling route remains optimal for industrial applications due to its robust scalability and commercial precursor availability. However, hydrofunctionalization shows promise for specialty applications requiring ultra-high purity (>99.9%).
Chemical Reactions Analysis
Types of Reactions
5,5-Diethynyl-5H-dibenzo[b,d]silole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The ethynyl groups can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like palladium on carbon.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of halogenated derivatives or organometallic compounds.
Scientific Research Applications
5,5-Diethynyl-5H-dibenzo[b,d]silole has a wide range of applications in scientific research, including:
Organic Electronics: Used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent electron transport properties.
Materials Science: Employed in the synthesis of novel materials with unique electronic and optical properties.
Biological Research: Investigated for its potential use in bioimaging and as a fluorescent probe.
Industrial Applications: Utilized in the production of high-performance polymers and advanced materials.
Mechanism of Action
The mechanism of action of 5,5-Diethynyl-5H-dibenzo[b,d]silole involves its interaction with various molecular targets and pathways. In organic electronics, it acts as an electron transport material, facilitating the movement of electrons through the device. This is achieved through its conjugated structure, which allows for efficient electron delocalization and transport .
Comparison with Similar Compounds
Structural and Electronic Properties
Silole derivatives exhibit tunable electronic properties depending on substituents and ring fusion. Key comparisons include:
Substituent Effects :
- 5,5-Diethynyl-5H-dibenzo[b,d]silole : Ethynyl groups are strong electron-withdrawing substituents, lowering the LUMO energy and enhancing electron transport capabilities. This contrasts with methyl (electron-donating) or phenyl (moderate electron-donating) substituents in other siloles .
- 5,5-Dimethyl-5H-dibenzo[b,d]silole : Methyl substituents increase steric bulk and slightly raise LUMO levels, resulting in p-type semiconductor behavior with a hole mobility of 1.56×10⁻⁴ cm²/Vs .
- 5,5-Diphenyl-5H-dibenzo[b,d]silole : Phenyl groups extend π-conjugation, red-shifting absorption and emission spectra compared to alkyl-substituted siloles .
Ring Fusion and Coordination Modes :
Dibenzo[b,d]silole derivatives exhibit η⁵-coordination with alkali metals (e.g., Li⁺, K⁺), forming sandwich complexes that stabilize dianionic states. This property is critical for applications in charge transport layers .
Optical and Photophysical Properties
*Inferred from substituent effects and analogous compounds.
Thermal Stability and Device Performance
- Thermal Stability :
Siloles with bulky substituents (e.g., spiro-dibenzo frameworks in MFASi) exhibit superior thermal stability, with 5% weight loss temperatures (Td) exceeding 300°C . Ethynyl-substituted siloles may show moderate stability due to linear substituents. - OLED Performance :
MFASi achieves a maximum external quantum efficiency (EQE) of 17.4% in blue OLEDs with CIE coordinates (0.14, 0.20), outperforming carbazole- and germole-based analogues . Ethynyl-substituted siloles are hypothesized to improve charge balance in emissive layers due to their electron-deficient nature.
Key Research Findings
Substituent-Driven Electronic Tuning : Ethynyl groups significantly lower LUMO levels, making 5,5-diethynyl siloles suitable for electron-transport layers in OLEDs .
AIE Potential: Linear ethynyl substituents may restrict intramolecular rotation, enhancing solid-state emission efficiency—a property observed in AIE-active siloles .
Device Integration : Silole derivatives with fused aromatic systems (e.g., spiro-dibenzo frameworks) demonstrate record-breaking EL efficiencies, highlighting the importance of structural design .
Q & A
Q. What are effective synthetic routes for 5,5-Diethynyl-5H-dibenzo[b,d]silole?
A common approach involves starting with 5,5-dichloro-5H-dibenzo[b,d]silole, reacting it with ethynyl Grignard reagents (e.g., ethynylmagnesium bromide) under anhydrous conditions. For example, a similar compound, 5,5-divinyl-5H-dibenzo[b,d]silole, was synthesized using vinylmagnesium bromide and dichlorosilole precursors in THF, yielding 22% after column chromatography . For ethynyl derivatives, optimizing reaction time (e.g., reflux for 4–18 hours) and using catalysts like Pd or Cu for Sonogashira coupling may improve yields. Post-reaction purification often involves recrystallization (e.g., water-ethanol mixtures) or sublimation .
Q. What characterization techniques are critical for confirming the structure of 5,5-Diethynyl-5H-dibenzo[b,d]silole?
- X-ray diffraction (XRD): Resolves molecular geometry and substituent coordination modes (e.g., η⁵ vs. η¹ bonding in silole dianions) .
- Photoluminescence (PL) spectroscopy: Assesses emission properties and aggregation-induced emission (AIE) behavior, with quantum yields often exceeding 75% in solid films .
- Thermogravimetric analysis (TGA): Confirms thermal stability, with 5% weight loss typically above 300°C .
- ¹H/¹³C NMR and FTIR: Verify ethynyl group incorporation (e.g., C≡C stretches at ~2100 cm⁻¹) .
Advanced Research Questions
Q. How do ethynyl substituents influence the electronic properties of silole derivatives compared to aryl or alkyl groups?
Ethynyl groups enhance electron-withdrawing effects, lowering the LUMO energy and improving electron mobility. For example, 1,1-disubstituted siloles with phenyl groups exhibit HOMO/LUMO levels localized on the silole ring and 2,5-aryl substituents, while ethynyl groups extend conjugation, increasing charge carrier mobility (e.g., 2.1 × 10⁻⁶ cm²/V·s in MPPS films) . Computational studies (DFT/TD-DFT) reveal ethynyl groups reduce nonradiative decay rates by restricting intramolecular rotation, boosting solid-state quantum yields .
Q. What challenges arise in achieving high-purity 5,5-Diethynyl-5H-dibenzo[b,d]silole, and how can they be mitigated?
Key challenges include:
- Low yields (e.g., 22% for divinyl derivatives due to steric hindrance) .
- Byproduct formation (e.g., incomplete substitution or oligomerization). Mitigation strategies:
- Use excess ethynyl Grignard reagents (3+ equivalents) and slow addition to control reactivity .
- Purify via temperature-gradient vacuum sublimation or silica gel chromatography with nonpolar solvents (e.g., petroleum ether) .
Q. How can computational methods predict the optoelectronic behavior of 5,5-Diethynyl-5H-dibenzo[b,d]silole?
Quantum chemical calculations (e.g., DFT) model HOMO/LUMO distributions, nonradiative decay pathways, and exciton binding energies. For instance, studies on 1,1-disubstituted siloles showed that substituents at silicon atoms alter torsion angles (e.g., 48–69° for phenyl groups), directly impacting PL efficiency and carrier mobility . Molecular dynamics simulations further predict aggregation effects in thin films .
Q. What role does 5,5-Diethynyl-5H-dibenzo[b,d]silole play in organic light-emitting diodes (OLEDs)?
The compound’s rigid, nonplanar structure reduces excimer formation, enabling high-efficiency blue emission. In doped OLEDs, it acts as a thermally activated delayed fluorescence (TADF) emitter, achieving external quantum efficiencies (EQEs) up to 20.9% with CIE coordinates of (0.14, 0.20) . Its high electron mobility (~10⁻⁶ cm²/V·s) also supports use in electron-transport layers .
Methodological Considerations
Q. How to design experiments analyzing substituent effects on photoluminescence quantum yield (PLQY)?
- Variable substituent screening: Synthesize derivatives with alkyl, aryl, and ethynyl groups.
- Solid-state vs. solution studies: Compare PLQY in thin films (e.g., spin-coated) and dilute solutions to quantify AIE effects .
- Time-resolved spectroscopy: Measure radiative (kᵣ) and nonradiative (kₙᵣ) decay rates to link substituent steric effects to kₙᵣ suppression .
Q. What experimental precautions are critical for handling ethynyl-functionalized siloles?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
